

## Overcoming limitations of GSK931145 in crossspecies studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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# Technical Support Center: GSK931145 Cross-Species Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PET ligand **GSK931145** in cross-species studies. Our goal is to help you overcome the limitations of **GSK931145** and ensure the successful translation of your findings from preclinical models to human subjects.

### **Frequently Asked Questions (FAQs)**

Q1: What is **GSK931145** and what is its primary application in research?

**GSK931145** is a selective radioligand for the Glycine Transporter Type 1 (GlyT-1). Its primary application is as a positron emission tomography (PET) tracer, designated as [11C]GSK931145, for the in vivo imaging and quantification of GlyT-1 in the brain.[1][2][3] This allows for the assessment of GlyT-1 distribution and density, which is crucial in the development of drugs targeting this transporter, particularly for conditions like schizophrenia.[1]

Q2: In which species has [11C]GSK931145 been studied?

[11C]**GSK931145** has been evaluated in pigs, non-human primates (baboons), and humans.[1] [3]



Q3: What are the main limitations of using [11C]GSK931145 in cross-species studies?

The primary limitations stem from significant pharmacokinetic differences between species, particularly between non-human primates and humans. These include:

- Plasma Protein Binding: The fraction of **GSK931145** that is free in the plasma (unbound to proteins) is substantially lower in humans compared to primates.[1]
- Brain Delivery: The rate of delivery of the tracer to the brain is also significantly lower in humans.[1]
- Test-Retest Reproducibility: In humans, the test-retest reproducibility of some quantitative imaging parameters can be poor, depending on the analytical model used.[1]

These differences can complicate the direct comparison and extrapolation of data from animal models to human clinical trials.

## **Troubleshooting Guide**

This guide addresses specific issues you may encounter during your experiments with [11C]**GSK931145**.

Issue 1: Discrepancy in Brain Uptake Values Between Species

- Problem: You observe significantly lower brain uptake of [11C]GSK931145 in humans compared to your non-human primate model, making direct comparisons of target engagement challenging.
- Root Cause: This is an expected finding due to inherent physiological differences. The key contributing factors are the higher plasma protein binding and lower brain delivery (K<sub>1</sub>) of **GSK931145** in humans.[1]
- Solution:
  - Measure Species-Specific Plasma Free Fraction (f<sub>p</sub>): It is critical to measure the unbound fraction of [¹¹C]GSK931145 in the plasma for each species studied. This can be done using techniques like equilibrium dialysis or ultrafiltration.



- Incorporate f<sub>p</sub> into Kinetic Modeling: Use the species-specific f<sub>p</sub> values in your PET data analysis. The volume of distribution (V<sub>t</sub>) normalized for the free fraction (V<sub>t</sub>/f<sub>p</sub>) can provide a more comparable measure of target binding across species.
- Focus on Occupancy Studies: In drug development, receptor occupancy (RO) is often a
  more translatable metric than absolute uptake values. By performing baseline and postdrug scans, you can calculate the percentage of GlyT-1 occupied by your therapeutic
  candidate, which helps to normalize for differences in tracer delivery.

### Issue 2: Poor Test-Retest Reproducibility in Human Studies

- Problem: You are conducting a longitudinal study in humans and find high variability in your quantitative PET measures (e.g., V<sub>t</sub>) between test and retest scans in the same individual.
- Root Cause: The test-retest reproducibility of [11C]**GSK931145** in humans has been shown to be poor when using a standard two-tissue compartmental model.[1]

#### Solution:

- Utilize a Pseudo-Reference Tissue Model: The use of a pseudo-reference tissue model for analysis has been shown to improve the test-retest reproducibility of the binding potential (BPn=).[1]
- Standardize Subject Preparation: Ensure consistent patient preparation for each scan, including fasting state, time of day for the scan, and instructions to avoid certain medications or substances that could interfere with the measurement.
- Optimize Scan Duration and Reconstruction Parameters: Longer scan durations can improve signal-to-noise ratio. Consistent and optimized image reconstruction parameters are also crucial for reducing variability.

### Issue 3: Difficulty in Defining a True Reference Region in the Brain

• Problem: You are attempting to use a reference region-based method for quantification, but cannot identify a brain region devoid of GlyT-1 to serve as a reliable reference.



 Root Cause: Homologous competition studies in primates have indicated that there is no viable reference region for [<sup>11</sup>C]GSK931145, as specific binding is observed throughout the brain.[1]

#### Solution:

- Arterial Blood Sampling is Recommended: For the most accurate quantification, arterial blood sampling is necessary to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).
- Utilize Kinetic Modeling: Employ compartmental modeling (e.g., two-tissue compartment model) with the arterial input function to estimate kinetic parameters such as K<sub>1</sub>, k<sub>2</sub>, k<sub>3</sub>, k<sub>4</sub>, and V<sub>t</sub>.
- Pseudo-Reference Tissue Model as an Alternative: If arterial sampling is not feasible, a
  pseudo-reference tissue model can be used, as mentioned for improving test-retest
  reproducibility. This approach does not assume a region is devoid of receptors but makes
  other assumptions to estimate binding potential.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the cross-species differences of [11C]**GSK931145** and a related GlyT-1 inhibitor.

Table 1: Cross-Species Pharmacokinetic Parameters of [11C]GSK931145

Parameter	Non-Human Primate (Baboon)	Human	Reference
Plasma Free Fraction (f <sub>P</sub> )	8%	0.8%	[1]
Brain Delivery (K <sub>1</sub> ) (mL·cm <sup>-3</sup> ·min <sup>-1</sup> )	0.126	0.025	[1]

Table 2: Test-Retest Variability of [11C]GSK931145 in Humans



Quantification Model	Parameter	Variability (VAR)	Reference
Two-Tissue Compartmental Model	$V_{t}$	29-38%	[1]
Pseudo-Reference Tissue Model	BP <sub>nə</sub>	16-23%	[1]

Table 3: EC50 Estimates for the GlyT-1 Inhibitor GSK1018921

Species	EC <sub>50</sub> (ng/mL)	Reference
Non-Human Primate (Baboon)	22.5	[1]
Human	45.7	[1]

### **Experimental Protocols**

Protocol 1: [11C]GSK931145 PET Imaging in Non-Human Primates (Baboons)

- Animal Preparation:
  - Fast the baboon overnight prior to the scan.
  - Anesthetize the animal (e.g., with ketamine induction followed by isoflurane maintenance).
  - Place intravenous catheters for radiotracer injection and arterial blood sampling.
  - Position the animal in the PET scanner with the head securely fixed to minimize motion.
- Radiotracer Administration:
  - Administer a bolus injection of [¹¹C]GSK931145 intravenously. A typical dose is around 81 ± 14 MBq.[3]
- PET Data Acquisition:



- Start dynamic PET scanning of the brain simultaneously with the tracer injection.
- Acquire data for a total of 90-120 minutes.
- Arterial Blood Sampling:
  - Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan.
  - Measure the radioactivity in whole blood and plasma.
  - Analyze plasma samples using HPLC to determine the fraction of unchanged parent radiotracer over time.
- Data Analysis:
  - Reconstruct the dynamic PET images with correction for attenuation, scatter, and random coincidences.
  - Generate time-activity curves (TACs) for various brain regions of interest.
  - Use the metabolite-corrected arterial plasma TAC as the input function for kinetic modeling (e.g., two-tissue compartment model) to estimate V<sub>t</sub>.

#### Protocol 2: [11C]GSK931145 PET Imaging in Humans

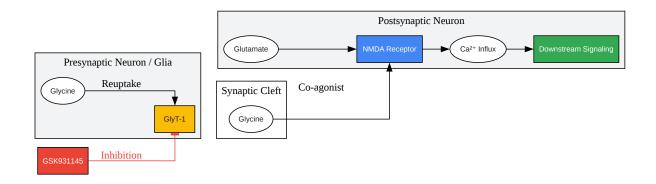
- Subject Preparation:
  - Instruct subjects to fast for at least 4-6 hours before the scan.
  - Place an intravenous catheter for radiotracer injection and an arterial line for blood sampling.
  - Position the subject comfortably in the PET scanner to minimize motion during the scan. A
    head fixation device is recommended.
- Radiotracer Administration:



- Administer a bolus injection of [ $^{11}$ C]**GSK931145** intravenously. A typical dose is around 304  $\pm$  113 MBq.[3]
- PET Data Acquisition:
  - Begin dynamic PET scanning of the brain at the time of injection.
  - Acquire data for 90-120 minutes.
- · Arterial Blood Sampling:
  - Follow a similar blood sampling schedule as described for non-human primates.
  - Process and analyze blood samples to obtain the metabolite-corrected arterial input function.
- Data Analysis:
  - Perform image reconstruction and generate regional brain TACs.
  - Apply kinetic modeling using the arterial input function. Given the test-retest variability, consider using a pseudo-reference tissue model if arterial sampling is not feasible or for comparative analysis.

### **Visualizations**

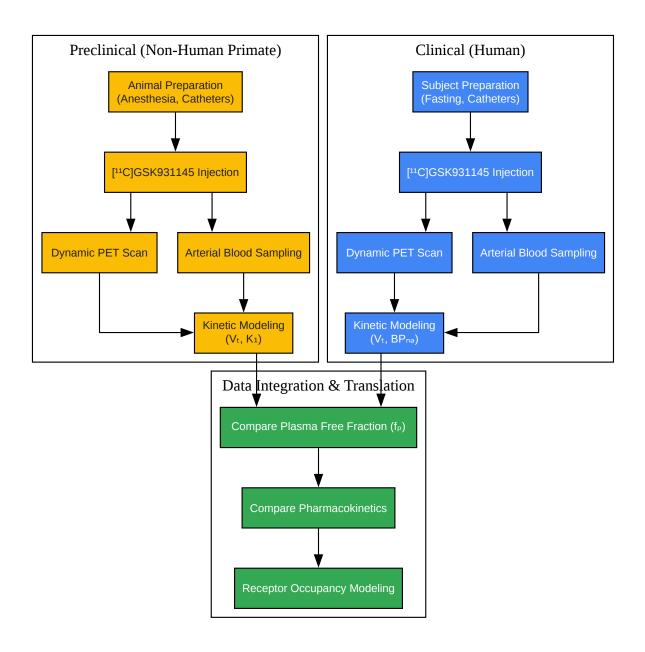




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Caption: GlyT-1 inhibition by **GSK931145** increases synaptic glycine, enhancing NMDA receptor activation.

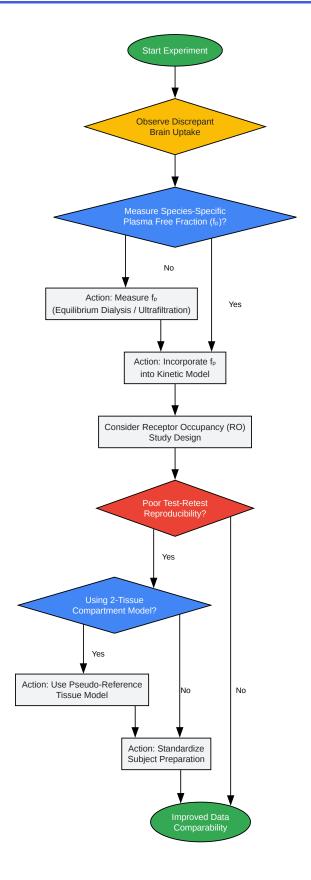




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Caption: Workflow for cross-species PET studies with [11C]GSK931145.





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- To cite this document: BenchChem. [Overcoming limitations of GSK931145 in cross-species studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619026#overcoming-limitations-of-gsk931145-incross-species-studies]

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